2-(4-Chloro-3-(difluoromethoxy)phenyl)acetic acid
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Overview
Description
4-Chloro-3-(difluoromethoxy)phenylacetic acid is an organic compound characterized by the presence of a chloro group, a difluoromethoxy group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethoxy)phenylacetic acid typically involves the introduction of the chloro and difluoromethoxy groups onto a phenylacetic acid backbone. One common method involves the use of halogenation reactions to introduce the chloro group, followed by the introduction of the difluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3-(difluoromethoxy)phenylacetic acid may involve large-scale halogenation and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may also include purification steps such as crystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenylacetic acid derivatives.
Scientific Research Applications
4-Chloro-3-(difluoromethoxy)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
3-(Difluoromethoxy)phenylacetic acid:
Uniqueness
4-Chloro-3-(difluoromethoxy)phenylacetic acid is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H7ClF2O3 |
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Molecular Weight |
236.60 g/mol |
IUPAC Name |
2-[4-chloro-3-(difluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H7ClF2O3/c10-6-2-1-5(4-8(13)14)3-7(6)15-9(11)12/h1-3,9H,4H2,(H,13,14) |
InChI Key |
UVHFRJPDJVRABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)OC(F)F)Cl |
Origin of Product |
United States |
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